Biochemical BTK Inhibition Potency: IC50 of 1 nM Matches the Best-in-Patent Series, but Does Not Differentiate from Neighboring Examples
In the BTK biochemical enzyme inhibition assay described in US20240083900, (2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide (Example 99) achieved an IC50 of 1 nM [1]. This value matches numerous other examples within the same patent (Examples 66, 79, 95, 101: IC50 ≤1 nM) but is 5.5-fold more potent than Example 236 (IC50 5.5 nM) [1][2]. Thus, while the compound fully meets the high biochemical potency threshold expected for a development-track BTK inhibitor, it does not demonstrate superior biochemical potency relative to the closest structural neighbors in the same series.
| Evidence Dimension | Biochemical BTK IC50 (enzymatic assay) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Example 236 (US20240083900): IC50 = 5.5 nM |
| Quantified Difference | 5.5-fold lower potency for Example 236 |
| Conditions | BTK in vitro biochemical assay; measurement of compound potency against BTK via IC50 determination (BindingDB entry for US20240083900) |
Why This Matters
Procurement decisions dependent on biochemical potency alone cannot distinguish this compound from multiple co-patent examples; selection requires evaluating downstream cellular or selectivity data.
- [1] BindingDB entry for US20240083900, Example 99. BTK IC50: 1 nM. View Source
- [2] BindingDB entry for US20240083900, Example 236. BTK IC50: 5.5 nM. View Source
